molecular formula C16H14N4O3 B11671383 3-(2-furyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2-furyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671383
M. Wt: 310.31 g/mol
InChI Key: MDHRECYYGMEYLL-LICLKQGHSA-N
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Description

3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-furyl)-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furyl)-2-phenylacrylate
  • 3-(2-furyl)-2-methyl-2-propenal
  • 3-(2-furyl)acrylic acid

Uniqueness

3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a furan ring, a pyrazole ring, and a methoxyphenyl group. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

5-(furan-2-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4O3/c1-22-14-6-3-2-5-11(14)10-17-20-16(21)13-9-12(18-19-13)15-7-4-8-23-15/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

MDHRECYYGMEYLL-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=CO3

Origin of Product

United States

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